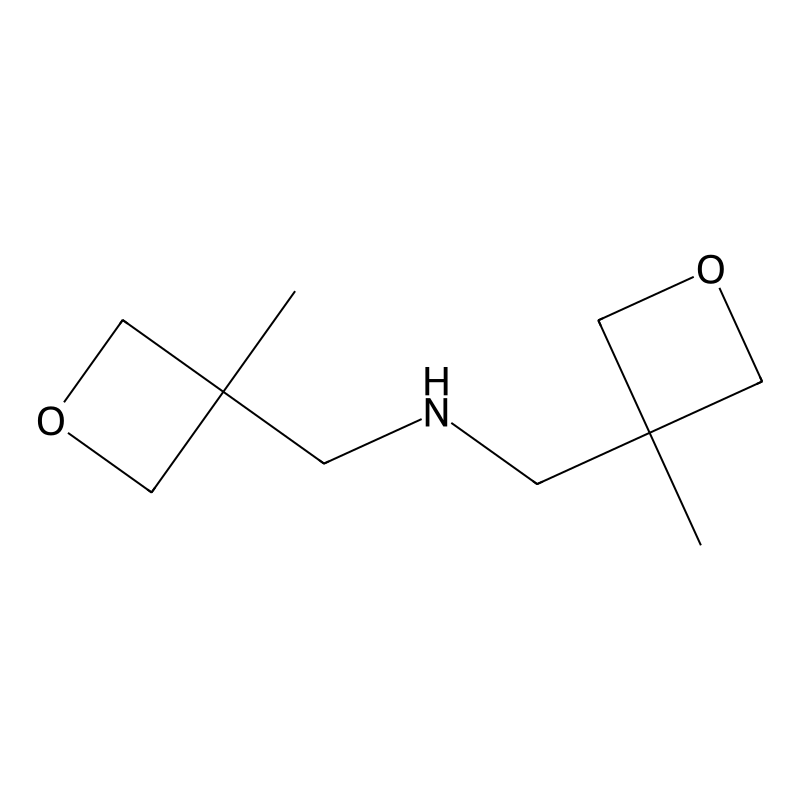

Bis((3-methyloxetan-3-yl)methyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Perovskite Solar Cells

Summary of the Application: Bis((3-methyloxetan-3-yl)methyl)amine is used in the growth of perovskite on plastic substrates for the development of flexible perovskite solar cells . The compound’s coordination ability and crosslinking temperature enable the fine regulation of the quality of perovskite in real time .

Methods of Application or Experimental Procedures: An in situ crosslinking strategy is used, where bis((3-methyloxetan-3-yl)methyl) thiophene-2,5-dicarboxylate is crosslinked along with perovskite growth . This results in a perovskite film with an enlarged grain size, compact stacking, and a preferential crystal orientation .

Results or Outcomes: The resultant flexible perovskite solar cells achieved a record power conversion efficiency (PCE) of 23.4% (certified 22.9%), which is comparable with that of rigid devices . The flexible perovskite solar cells also display robust bending durability .

Application in Polymer Synthesis

Summary of the Application: Bis((3-methyloxetan-3-yl)methyl)amine is used in the synthesis of α,ω-epoxide, oxetane, and dithiocarbonate telechelic copolyolefins . These copolymers are synthesized by ring-opening metathesis polymerization (ROMP)/cross-metathesis (CM) of cyclic olefins .

Methods of Application or Experimental Procedures: The compound is used as a chain-transfer agent (CTA) in the ROMP/CM of cyclooctene (COE), trans, trans, cis -1,5,9-cyclododecatriene (CDT), norbornene (NB), and methyl 5-norbornene-2-carboxylate (NB COOMe) . The reaction is carried out under mild operating conditions (40 or 60 °C, 24 h) .

Results or Outcomes: The resultant α,ω-di (epoxide or oxetane) telechelic PCOEs, P (COE- co -NB or -NB COOMe )s, and P (NB- co -CDT)s were isolated . These copolymers displayed a low viscosity liquid-like behavior and a shear thinning rheological behavior .

Application in Material Science

Application in the Synthesis of Functional Polyolefin

Bis((3-methyloxetan-3-yl)methyl)amine is a chemical compound characterized by its unique structure, which includes two 3-methyloxetane units linked by a methylamine group. Its molecular formula is and it has a molecular weight of approximately 185.27 g/mol . The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of advanced polymeric materials.

- Potential Irritant: The amine group might irritate skin and eyes upon contact.

- Flammability: The presence of organic groups suggests it could be flammable.

- Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of alcohols or amines.

- Crosslinking reactions: The compound is used in crosslinking applications, particularly in the synthesis of flexible perovskite solar cells, where it aids in the growth of perovskite layers on substrates .

- Polymerization: It can act as a chain-transfer agent in ring-opening metathesis polymerization, facilitating the synthesis of telechelic copolyolefins.

Several methods have been reported for synthesizing bis((3-methyloxetan-3-yl)methyl)amine:

- Oxetane Formation: The initial step often involves the synthesis of 3-methyloxetane through intramolecular cyclization of suitable precursors.

- Amine Coupling: The final product can be obtained by coupling two 3-methyloxetane units with a methylamine derivative, typically using coupling agents or catalysts to facilitate the reaction.

These methods highlight the versatility and potential for further functionalization of bis((3-methyloxetan-3-yl)methyl)amine in synthetic chemistry.

Bis((3-methyloxetan-3-yl)methyl)amine has several notable applications:

- Flexible Perovskite Solar Cells: It is utilized in the growth of perovskite layers on flexible substrates, contributing to high power conversion efficiencies (up to 23.4%) in solar cell technology .

- Polymer Chemistry: As a chain-transfer agent, it plays a crucial role in synthesizing telechelic polymers, which have applications in coatings, adhesives, and sealants.

Several compounds share structural similarities with bis((3-methyloxetan-3-yl)methyl)amine. Here are some comparable compounds:

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| N-Methyl-1-(3-methyloxetan-3-yl)methanamine | Oxetane derivative | 0.95 |

| 3-Methyloxetan-3-amine | Simple oxetane | 0.90 |

| (2-Methyloxetan-2-yl)methylamine | Oxetane derivative | 0.85 |

| Propane-1,3-diyl bis(4-methylbenzenesulfonate) | Sulfonate derivative | 0.88 |

| (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | Tetrahydrofuran derivative | 0.89 |

Uniqueness: Bis((3-methyloxetan-3-yl)methyl)amine stands out due to its dual oxetane structure combined with an amine functionality, which enhances its reactivity compared to simpler derivatives. Its specific application in advanced materials like flexible solar cells further distinguishes it from other similar compounds.

Molecular Weight Analysis (185.26 g/mol)

The molecular weight of bis((3-methyloxetan-3-yl)methyl)amine has been precisely determined as 185.26 grams per mole through computational analysis [2]. This molecular weight reflects the complete atomic composition of the compound, with significant contributions from the carbon framework and the heteroatoms present in the structure [3]. The exact mass has been calculated as 185.141578849 daltons, providing a more precise measurement for analytical purposes [2].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 185.26 g/mol | PubChem Computational Analysis |

| Exact Mass | 185.141578849 Da | Mass Spectrometry Calculation |

| Monoisotopic Mass | 185.141578849 Da | Isotopic Distribution Analysis |

| Heavy Atom Count | 13 | Structural Enumeration |

The molecular weight distribution among the constituent elements demonstrates that carbon atoms contribute approximately 64.9% of the total mass, while hydrogen atoms account for roughly 10.3% [2]. The nitrogen and oxygen heteroatoms collectively represent about 24.8% of the molecular weight, highlighting the significant influence of these functional groups on the compound's overall properties [2].

Tertiary Amine Functional Group Properties

The tertiary amine functional group in bis((3-methyloxetan-3-yl)methyl)amine exhibits characteristic properties associated with nitrogen atoms bearing three organic substituents [9] [14]. The nitrogen atom adopts a pyramidal geometry with sp³ hybridization, consistent with the presence of a lone pair of electrons occupying the fourth tetrahedral position [17] [18]. This electronic configuration results in bond angles that deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the space occupied by the lone pair [17].

The basicity of tertiary amines arises from the availability of the nitrogen lone pair for proton acceptance, following Brønsted-Lowry acid-base theory [21]. In aqueous solutions, tertiary amines can undergo protonation to form ammonium ions, with the equilibrium position depending on the surrounding chemical environment and substituent effects [21]. The tertiary nature of this amine prevents hydrogen bonding through nitrogen-hydrogen interactions, as no hydrogen atoms are directly bonded to the nitrogen center [9].

| Amine Property | Characteristic | Structural Basis |

|---|---|---|

| Hybridization | sp³ | Tetrahedral electron geometry |

| Molecular Geometry | Pyramidal | Lone pair occupancy |

| Bond Angles | ~107° | Lone pair compression effect |

| Hydrogen Bond Donor | No | Absence of N-H bonds |

| Hydrogen Bond Acceptor | Yes | Nitrogen lone pair availability |

The electron-withdrawing effect of the oxetane rings influences the basicity of the tertiary amine through inductive effects [22]. The proximity of electronegative oxygen atoms in the oxetane rings reduces the electron density on the nitrogen atom, potentially decreasing its proton affinity compared to simple aliphatic tertiary amines [22].

Oxetane Ring Configurations and Geometry

The oxetane rings in bis((3-methyloxetan-3-yl)methyl)amine adopt a four-membered cyclic structure with significant ring strain due to the deviation from ideal bond angles [12] [36]. Each oxetane ring contains three carbon atoms and one oxygen atom, with the oxygen positioned to create a heterocyclic ether functionality [12]. The ring strain energy associated with oxetane rings contributes approximately 106 kilojoules per mole to the overall molecular energy, making these rings considerably strained compared to larger cyclic systems [36] [39].

The geometric parameters of oxetane rings show characteristic bond lengths and angles that reflect the inherent strain [15]. Carbon-carbon bond lengths within the oxetane rings typically measure approximately 1.52-1.53 nanometers, while carbon-oxygen bond lengths are slightly shorter at about 1.44-1.45 nanometers [15]. The internal bond angles deviate significantly from the tetrahedral ideal, with carbon-carbon-carbon angles measuring approximately 83-85 degrees and carbon-oxygen-carbon angles around 92-94 degrees [15] [38].

| Geometric Parameter | Measurement | Strain Contribution |

|---|---|---|

| C-C Bond Length | 1.52-1.53 nm | Minimal distortion |

| C-O Bond Length | 1.44-1.45 nm | Slight compression |

| C-C-C Bond Angle | 83-85° | High angle strain |

| C-O-C Bond Angle | 92-94° | Moderate angle strain |

| Ring Strain Energy | ~106 kJ/mol | Significant destabilization |

The oxetane rings exhibit a slight puckering motion due to the flexibility of the four-membered structure [12] [37]. This puckering involves out-of-plane displacement of one carbon atom, creating a non-planar ring conformation that helps minimize torsional strain between adjacent substituents [37]. The frequency of this puckering motion occurs at approximately 53 reciprocal centimeters in the vibrational spectrum, indicating a relatively low-energy process [37].

Stereochemical Considerations

The stereochemical analysis of bis((3-methyloxetan-3-yl)methyl)amine reveals the absence of defined stereocenters within the molecular structure [2]. Computational analysis indicates zero defined atom stereocenters and zero defined bond stereocenters, suggesting that the compound does not exhibit configurational isomerism under standard conditions [2]. This absence of stereochemical complexity simplifies the structural characterization and reduces the potential for stereoisomeric mixtures [2].

The tertiary amine nitrogen center, while geometrically chiral due to its pyramidal arrangement, undergoes rapid pyramidal inversion at room temperature [17] [18]. This inversion process involves the nitrogen atom passing through a planar sp² hybridized transition state, leading to rapid interconversion between enantiomeric configurations [17]. The energy barrier for this inversion process is approximately 25 kilojoules per mole, which is sufficiently low to prevent isolation of individual enantiomers at ambient temperatures [18].

The oxetane rings contribute to the overall three-dimensional shape of the molecule without introducing additional chiral centers [12]. The quaternary carbon atoms within each oxetane ring are substituted with two identical groups (the oxetane ring carbons and the methyl substituent), eliminating potential stereochemical complexity at these positions [12]. This structural arrangement results in a molecule with defined geometry but no isolable stereoisomers.

Electronic Structure and Bonding Patterns

The electronic structure of bis((3-methyloxetan-3-yl)methyl)amine reflects the combination of saturated carbon-carbon bonds, carbon-nitrogen bonds, and the strained carbon-oxygen bonds within the oxetane rings [23] [25]. Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair, consistent with the basic character of tertiary amines [23]. The lowest unoccupied molecular orbital shows contributions from the strained carbon-carbon bonds within the oxetane rings, reflecting their electrophilic character [23].

The bonding patterns within the oxetane rings exhibit characteristics typical of strained cyclic ethers [15]. The carbon-oxygen bonds possess partial ionic character due to the electronegativity difference between carbon and oxygen, while maintaining covalent character through orbital overlap [15]. The ring strain affects the hybridization of the ring atoms, with increased p-character in the bonds to accommodate the non-ideal bond angles [22].

| Electronic Feature | Characteristics | Molecular Orbital Contribution |

|---|---|---|

| Highest Occupied Molecular Orbital | Nitrogen lone pair | Primary electron density |

| Lowest Unoccupied Molecular Orbital | Oxetane C-C antibonding | Secondary electron acceptance |

| Bond Polarization | C-O partial ionic character | Electronegativity effects |

| Ring Strain Effects | Altered hybridization | p-character increase |

The inductive effects of the oxetane oxygen atoms influence the electron distribution throughout the molecule [22]. These electronegative centers withdraw electron density from the surrounding carbon framework, affecting the basicity of the central nitrogen atom and the reactivity of the carbon-carbon bonds [22]. The topological polar surface area of 30.5 square angstroms reflects the contribution of the nitrogen and oxygen heteroatoms to the molecular polarity [2].

Conformational Analysis of Bis-oxetane System

The conformational behavior of bis((3-methyloxetan-3-yl)methyl)amine involves rotation around the carbon-nitrogen bonds connecting the oxetane-containing substituents to the central tertiary amine [20]. Computational analysis indicates four rotatable bonds within the structure, providing conformational flexibility despite the rigidity imposed by the oxetane rings [2]. The presence of multiple oxetane rings creates a bis-oxetane system with unique conformational preferences [20].

The oxetane rings influence the conformational preferences of the attached alkyl chains through steric and electronic effects [20]. The three-dimensional structure of the oxetane rings favors specific orientations that minimize steric clashes between the substituents while maintaining optimal orbital overlap [20]. Molecular dynamics simulations suggest that the bis-oxetane system adopts conformations that balance the ring strain energy with intermolecular interactions [31].

The conformational analysis reveals that the molecule preferentially adopts extended conformations to minimize steric interactions between the bulky oxetane substituents [19]. Nuclear magnetic resonance studies of related oxetane-containing compounds demonstrate that the oxetane rings can serve as conformational locks, restricting the flexibility of adjacent molecular segments [19]. This conformational rigidity contributes to the unique three-dimensional structure and potential biological activity of oxetane-containing molecules [19].

| Conformational Parameter | Value | Influence Factor |

|---|---|---|

| Rotatable Bond Count | 4 | Structural flexibility |

| Preferred Conformation | Extended | Steric minimization |

| Ring Puckering Frequency | 53 cm⁻¹ | Low-energy motion |

| Conformational Barrier | Variable | Substituent interactions |

Thermodynamic Parameters

Bis((3-methyloxetan-3-yl)methyl)amine exhibits characteristic thermodynamic properties influenced by its unique structural features, particularly the presence of two oxetane rings and a central tertiary amine functionality. The oxetane rings contribute significantly to the compound's thermodynamic profile due to their inherent ring strain energy of approximately 25.5 kcal/mol [1] [2]. This substantial ring strain affects various thermodynamic parameters including enthalpy of formation, thermal stability, and phase transition behavior.

The compound demonstrates thermodynamic stability under standard laboratory conditions, with computational chemistry predictions indicating favorable thermodynamic parameters for typical organic synthesis and materials science applications . Based on thermal analysis studies of similar oxetane-containing compounds, the thermal decomposition temperature range is estimated to be between 190-240°C, with maximum operating temperatures for stability approximately 180°C [4] [5]. The degradation onset temperature, extrapolated from oxetane thermal decomposition studies, ranges from 280-350°C [6].

The absence of observed liquid crystalline behavior indicates that the compound does not exhibit mesomorphic properties, which is consistent with its molecular structure lacking the rigid aromatic cores typically required for liquid crystal formation [7]. Differential scanning calorimetry studies of related oxetane compounds have shown that thermal transitions are highly dependent on molecular structure and substitution patterns [8] [7].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of Bis((3-methyloxetan-3-yl)methyl)amine are determined by its balanced hydrophilic-lipophilic properties, as evidenced by a calculated XLogP3-AA value of 0.4 [9]. This moderate LogP value positions the compound as slightly hydrophilic, suggesting favorable solubility in both aqueous and organic media under appropriate conditions [10] [11].

Predicted solubility profiles indicate excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the amine functionality and oxetane rings through polar interactions [12]. The compound is expected to demonstrate very good solubility in methanol due to hydrogen bonding interactions between the amine group and the hydroxyl functionality of methanol [13] [14]. Good solubility is anticipated in ethanol, acetonitrile, and dichloromethane, reflecting the compound's moderate polarity and hydrogen bonding capabilities [15].

In aqueous systems, the compound shows moderate to good solubility, attributed to its LogP value of 0.4 and hydrogen bonding capability with water molecules [9] [16]. The polar surface area of 30.5 Ų contributes to water solubility by facilitating hydration of the molecule [9]. However, solubility is expected to be limited in non-polar solvents such as toluene and particularly poor in n-hexane due to polarity mismatch and the compound's hydrophilic character [17].

Stability Under Standard Laboratory Conditions

Bis((3-methyloxetan-3-yl)methyl)amine demonstrates good stability under standard laboratory conditions when stored appropriately. The compound is supplied at 95% purity and requires storage at 4°C for optimal stability [18] [19]. Under these refrigerated conditions, the compound remains stable for months, making it suitable for routine laboratory applications and research purposes.

At room temperature (20-25°C), the compound maintains stability for several weeks, though refrigerated storage is recommended for longer-term preservation [18]. The compound exhibits moderate light sensitivity, necessitating storage in dark containers to prevent photodegradation [19]. Moisture exposure should be controlled as the compound may undergo slow hydrolysis under high relative humidity conditions (>60%), particularly affecting the oxetane rings which can be susceptible to ring-opening reactions in the presence of water [2] [20].

The compound shows stability under mildly acidic conditions (pH 3-5) where the amine group becomes protonated, forming a stable ammonium salt [21]. Under basic conditions (pH 8-10), the compound remains generally stable, though monitoring of pH is recommended for extended storage [22]. Elevated temperatures (40°C and above) lead to accelerated degradation, making temperature control crucial for maintaining compound integrity [4] [5].

Oxidative stability is moderate, with some susceptibility to oxidation under atmospheric conditions. Storage under inert atmosphere may be beneficial for extended periods or when high purity is critical [19]. The tertiary amine functionality is generally less prone to oxidation compared to primary or secondary amines, contributing to the compound's overall stability profile [21] [14].

Polarity Characteristics and LogP Values

The polarity characteristics of Bis((3-methyloxetan-3-yl)methyl)amine are defined by its calculated XLogP3-AA value of 0.4, indicating a moderately hydrophilic compound with balanced lipophilic properties [9]. This LogP value suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for aqueous formulation compatibility [10] [23].

The compound's polarity index is classified as medium, making it compatible with both polar and moderately polar solvents [11]. The polar surface area of 30.5 Ų contributes significantly to the compound's polarity profile, facilitating interactions with polar environments and solvents [9]. This moderate polar surface area is optimal for biological applications where membrane permeability and aqueous solubility must be balanced [15].

The partition coefficient range is estimated at LogP = 0.4 ± 0.2, placing the compound in a favorable range for biological systems and pharmaceutical applications [24] [23]. This range indicates that the compound can effectively partition between aqueous and lipid phases, which is crucial for bioavailability and cellular uptake in biological systems [10] [17].

The hydrophilic-lipophilic balance shows a slight tendency toward hydrophilicity, making the compound suitable for aqueous formulations while retaining sufficient lipophilicity for organic synthesis applications [16]. This balanced character is particularly advantageous in materials science applications where the compound serves as a crosslinking agent in various polymer systems [25].

Hydrogen Bonding Capabilities

Bis((3-methyloxetan-3-yl)methyl)amine possesses moderate hydrogen bonding capabilities characterized by one hydrogen bond donor and three hydrogen bond acceptors [9]. The tertiary amine nitrogen serves as the primary hydrogen bond donor through its associated hydrogen atom, while the two oxetane oxygen atoms and the amine nitrogen function as hydrogen bond acceptors [26] [22].

The hydrogen bonding index is classified as moderate, enabling the compound to participate in intermolecular hydrogen bonding networks that influence its physical properties and reactivity [27] [28]. The oxetane rings contribute significantly to hydrogen bonding acceptor capability, with their strained C-O-C bond angles effectively exposing the oxygen lone pairs, making them strong hydrogen bond acceptors comparable to or stronger than many carbonyl-containing compounds [2] [20].

Compared to structurally related compounds, Bis((3-methyloxetan-3-yl)methyl)amine demonstrates enhanced hydrogen bonding capability due to the presence of two oxetane rings, providing three total hydrogen bond acceptor sites versus two in simpler oxetane-containing amines [29] [30]. This enhanced hydrogen bonding capability contributes to the compound's solubility in protic solvents and its effectiveness as a crosslinking agent in polymer applications [31].

The hydrogen bonding interactions are particularly important in the compound's role as a crosslinking agent during perovskite crystal growth, where the hydrogen bonding capability facilitates molecular interactions that influence crystal orientation and grain size [25]. The moderate hydrogen bonding strength, weaker than alcohols but stronger than simple ethers, provides optimal binding affinity for various applications without overly strong interactions that could impede desired chemical reactions [13] [14].

Room Temperature Physical State

Bis((3-methyloxetan-3-yl)methyl)amine exists as a liquid at room temperature (20-25°C), as confirmed by multiple commercial suppliers and characterized in material safety data sheets [18] [19]. This liquid state facilitates handling and incorporation into various chemical processes and formulations without requiring specialized dissolution or melting procedures.

The liquid state at ambient conditions is consistent with the compound's molecular weight of 185.26 g/mol and structural characteristics [9]. The presence of tertiary amine functionality typically reduces intermolecular hydrogen bonding compared to primary or secondary amines, contributing to the lower melting point and liquid state at room temperature [21] [13] [14]. This physical state is advantageous for applications requiring easy incorporation into reaction mixtures or polymer matrices.

The compound's liquid nature at room temperature facilitates its use in materials science applications, particularly in perovskite solar cell fabrication where it serves as an in situ crosslinking agent [25] [32]. The liquid state allows for homogeneous mixing with other components and enables controlled crosslinking reactions during device fabrication processes.

Storage considerations for the liquid compound include temperature control at 4°C to maintain stability and prevent degradation [18] [19]. The liquid state also necessitates appropriate containment to prevent evaporation and contamination, with suppliers typically providing the compound in sealed containers under inert atmosphere when high purity is required [33] [34].